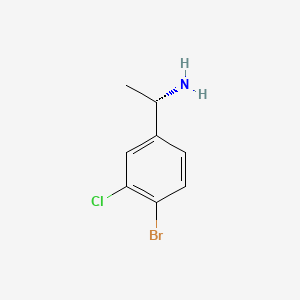
3-(Di-tert-butylphosphonium)propane sulfonate
Übersicht
Beschreibung
3-(Di-tert-butylphosphonium)propane sulfonate is a chemical compound known for its use in palladium-catalyzed cross-coupling reactions. It is also utilized in organic synthesis due to its stability and solubility properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate typically involves the reaction of di-tert-butylphosphine with propane sulfonic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture sensitivity . The compound is then purified to achieve a high purity level, often around 97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Di-tert-butylphosphonium)propane sulfonate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Substitution Reactions: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under inert gas conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of cross-coupling or substitution reaction being performed. Generally, the products are complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
3-(Di-tert-butylphosphonium)propane sulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Di-tert-butylphosphonium)propane sulfonate involves its role as a ligand in palladium-catalyzed reactions. It coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the sulfonate group, making it less soluble in water.
Propane sulfonic acid: Contains the sulfonate group but lacks the phosphonium group, limiting its use in catalysis.
Triphenylphosphine: Another common ligand in catalysis but with different solubility and reactivity properties.
Uniqueness
3-(Di-tert-butylphosphonium)propane sulfonate is unique due to its combination of the phosphonium and sulfonate groups, providing both stability and solubility. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the catalyst .
Eigenschaften
IUPAC Name |
3-ditert-butylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















